molecular formula C30H31N3O4 B2722355 N-(2,6-dimethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide CAS No. 932524-70-4

N-(2,6-dimethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide

Cat. No. B2722355
CAS RN: 932524-70-4
M. Wt: 497.595
InChI Key: BFRGFGXVIRGXKE-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C30H31N3O4 and its molecular weight is 497.595. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Host-Guest Complex Formation

Structural Aspects and Properties of Salt and Inclusion Compounds : Research has explored the structural characteristics of amide-containing isoquinoline derivatives, focusing on their ability to form crystalline salts and host-guest complexes with aromatic diols. These complexes exhibit enhanced fluorescence properties, suggesting applications in material science, particularly in fluorescence-based sensors and devices (Karmakar, Sarma, & Baruah, 2007).

Crystal Structure and Anion Coordination

Different Spatial Orientations of Amide Derivatives on Anion Coordination : Studies on the crystal structure and anion coordination behavior of amide derivatives have shown unique spatial arrangements, such as tweezer-like geometries, which could be leveraged in the design of molecular sensors and anion binding materials (Kalita & Baruah, 2010).

Synthesis and Biological Activity

Antimalarial and Cytotoxic Activities : Research into the synthesis and activity of related quinoline derivatives has identified compounds with promising antimalarial and cytotoxic activities. This highlights the potential of structurally similar compounds in drug discovery and development for treating various diseases (Werbel et al., 1986), (Deady et al., 2003).

Molecular Docking and Drug Design

Synthesis and Molecular Docking Analysis of an Anticancer Drug : The synthesis and in silico modeling study of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have demonstrated anticancer activity, suggesting that similar compounds could be explored for their therapeutic potential in cancer treatment (Sharma et al., 2018).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4/c1-4-21-8-10-24(11-9-21)31-17-23-14-22-15-26-27(37-13-12-36-26)16-25(22)33(30(23)35)18-28(34)32-29-19(2)6-5-7-20(29)3/h5-11,14-16,31H,4,12-13,17-18H2,1-3H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRGFGXVIRGXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=C(C=CC=C5C)C)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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